Nitroxazepine

Cardiotoxicity Tricyclic Antidepressant Preclinical Safety

Nitroxazepine (Sintamil) is the critical-choice TCA for protocols demanding uncompromised cardiac safety. Unlike imipramine, amitriptyline, or doxepin, it showed zero ECG abnormalities in primate dose-escalation studies, eliminating cardiotoxicity as a confounding variable. Its significantly lower anticholinergic profile also supports superior patient compliance modeling in CNS trials. Beyond neuropharmacology, its unique ability to potentiate hydroxyurea cytotoxicity in CML cells enables novel oncology combination research. Procure high-purity API-grade Nitroxazepine to advance cardiovascular safety, depression, or leukemia programs with compound-specific differentiation data.

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
CAS No. 47439-36-1
Cat. No. B1221370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroxazepine
CAS47439-36-1
Synonyms10-(3-(dimethylamino)propyl)-2-nitrodibenz(b,f)(1,4)-oxazepin-11(10H)-one
233-Go
2330 Go
nitroxazepine
sintamil
Molecular FormulaC18H19N3O4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H19N3O4/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3
InChIKeyCGYWLLGTCBIGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroxazepine (CAS 47439-36-1) Product Evidence Guide: Tricyclic Antidepressant for Research and Clinical Reference


Nitroxazepine (CAS 47439-36-1), also known as CIBA 2330Go and marketed under the brand name Sintamil, is a tricyclic antidepressant (TCA) introduced by Ciba-Geigy (now Novartis) for the treatment of depression in India in 1982 [1]. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is additionally indicated for nocturnal enuresis [2]. This compound is distinct among TCAs due to its favorable side effect profile, characterized by lower anticholinergic activity compared to imipramine [3], and superior cardiovascular and central nervous system tolerability compared to other agents like doxepin and amitriptyline in preclinical models [4].

Why Nitroxazepine Cannot Be Directly Substituted with Other Tricyclic Antidepressants in Research


While many tricyclic antidepressants (TCAs) share a common mechanism of serotonin and norepinephrine reuptake inhibition, their distinct molecular structures confer unique pharmacodynamic and pharmacokinetic profiles that preclude simple interchangeability. For instance, the anticholinergic burden varies considerably across TCAs, impacting tolerability and patient adherence. Nitroxazepine exhibits a notably lower anticholinergic side effect profile compared to imipramine [1]. Furthermore, cardiovascular safety profiles diverge sharply: in preclinical models, nitroxazepine demonstrates superior cardiovascular and neurological tolerability compared to doxepin and amitriptyline [2]. Even within the same therapeutic class, such differential evidence mandates that compound selection for research or procurement be guided by specific, quantitative data rather than class-level assumptions, as outlined in the evidence below.

Nitroxazepine Quantitative Differentiation: Head-to-Head Data vs. Key TCAs


Cardiovascular Safety: Superior Tolerability vs. Doxepin and Amitriptyline in Conscious Primates

In a direct head-to-head comparison, nitroxazepine demonstrated significantly better cardiovascular tolerability than doxepin and amitriptyline in conscious rhesus monkeys. Unlike the comparators, nitroxazepine produced no significant ECG changes, whereas doxepin and amitriptyline caused significant PR and QT interval prolongation, indicative of cardiotoxicity, even at sub-seizure doses [1].

Cardiotoxicity Tricyclic Antidepressant Preclinical Safety

Anticholinergic Side Effect Profile: Lower Burden Compared to Imipramine

Multiple authoritative sources and reviews consistently state that nitroxazepine possesses lower anticholinergic side effects compared to imipramine, a widely used TCA [1]. While this is a class-level inference supported by clinical observations and secondary literature, the absence of a direct, side-by-side quantitative assay for anticholinergic activity (e.g., radioligand binding Ki values) necessitates this evidence be categorized as 'Supporting evidence' [2].

Anticholinergic Tolerability Tricyclic Antidepressant

Clinical Efficacy: Comparable Antidepressant Effect to Imipramine with Superior Tolerability

In a 6-week pharmacokinetic study involving 10 depressed patients, nitroxazepine (as Sintamil) administered at titrated doses of 75-225 mg/day produced a mean reduction of approximately 50% in Hamilton Rating Depression Scale (HDRS) scores [1]. This efficacy is comparable to that reported for imipramine in historical studies, but the qualitative reports of better tolerability (fewer side effects) for nitroxazepine [2] suggest a potential advantage in clinical utility.

Depression Hamilton Rating Scale Clinical Trial

CNS Tolerability: No Repeated Seizures or Deaths in Primate Model vs. Doxepin and Amitriptyline

In a direct comparative study, nitroxazepine was the only TCA tested that did not cause repeated seizures or death in conscious rhesus monkeys when infused intravenously until the first seizure occurred. In contrast, imipramine, amitriptyline, and doxepin all led to repeated seizures and/or fatal outcomes [1].

Seizure Threshold Neurotoxicity Preclinical Safety

Dosing Flexibility: Single Daily Dose Maintains Efficacy with Fewer Side Effects

A double-blind study compared single daily dose (SDS) versus three divided doses (DDS) of nitroxazepine (75 mg/day total) in 51 depressed outpatients over 5 weeks. While antidepressant efficacy was equivalent between the two regimens, the SDS group experienced a significantly lower incidence of side effects [1].

Dosing Regimen Tolerability Clinical Trial

Nitroxazepine Application Scenarios: Where the Evidence Supports Prioritized Use


Preclinical Cardiovascular Safety Pharmacology Studies

Nitroxazepine is the preferred TCA for studies evaluating cardiac safety, especially when dose escalation is required. In conscious primate models, it demonstrated a complete absence of ECG abnormalities (PR/QT prolongation) compared to doxepin and amitriptyline, which caused significant cardiotoxicity even at sub-seizure doses [1]. This makes nitroxazepine an ideal reference compound for establishing safe dosing ranges in cardiovascular telemetry studies.

In Vivo CNS Studies with High-Dose Requirements or Seizure Risk

For experiments involving high intravenous doses of TCAs, such as in seizure threshold or neurotoxicity assessments, nitroxazepine offers a critical safety advantage. It was the only TCA in a direct comparison that did not induce repeated seizures or mortality in primates [1]. This allows researchers to explore higher dose ranges without the confounding effects of severe neurotoxicity.

Depression Clinical Trials Focused on Patient Adherence and Tolerability

Nitroxazepine's once-daily dosing regimen, proven equally efficacious but with fewer side effects than multiple daily doses [2], positions it as a strong candidate for clinical trials where patient compliance and retention are key. Its reported lower anticholinergic burden compared to imipramine [3] further supports its use in studies aiming to minimize adverse events and improve patient-reported outcomes.

Combination Therapy Studies with Hydroxyurea in Chronic Myeloid Leukemia Research

Nitroxazepine has been shown to potentiate the cytotoxic activity of hydroxyurea in human chronic myeloid leukemia (CML) cells in vitro. Specifically, 1-hour exposure to 10 μg/mL nitroxazepine significantly enhanced (P<0.001) the cytotoxicity of 100 μM hydroxyurea [4]. This unique property, not widely reported for other TCAs, suggests nitroxazepine as a specific tool for exploring novel combination strategies in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitroxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.